5-benzyl-1-(4-bromophenyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
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Overview
Description
5-benzyl-1-(4-bromophenyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a heterocyclic compound that belongs to the benzodiazepine family. This compound is characterized by its unique structure, which includes a benzodiazepine core substituted with a benzyl group and a bromophenyl group. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-1-(4-bromophenyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzylamine with benzyl chloride in the presence of a base, followed by cyclization with phosgene or a similar reagent to form the benzodiazepine ring. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-benzyl-1-(4-bromophenyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and solvents like dimethylformamide (DMF) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
5-benzyl-1-(4-bromophenyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex benzodiazepine derivatives.
Biology: It serves as a tool for studying the biological activity of benzodiazepines and their interactions with receptors.
Medicine: Research into its pharmacological properties can lead to the development of new therapeutic agents for anxiety, epilepsy, and other neurological disorders.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-benzyl-1-(4-bromophenyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic, sedative, and anticonvulsant properties. The pathways involved include modulation of ion channels and neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects and shorter half-life.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
5-benzyl-1-(4-bromophenyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to its specific substitution pattern, which can influence its pharmacological profile and receptor binding affinity. The presence of the bromophenyl group may enhance its potency and selectivity for certain receptor subtypes, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
6-benzyl-3-(4-bromophenyl)-1H-benzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O/c21-16-7-9-17(10-8-16)23-19-11-6-15(13-18(19)22-20(23)24)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUZPPOUNQSZKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC3=C(C=C2)N(C(=O)N3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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